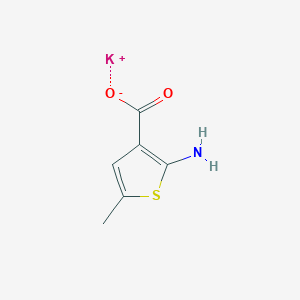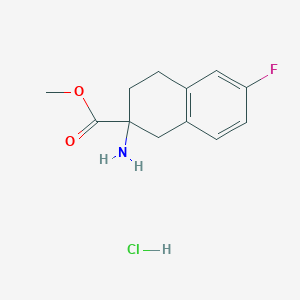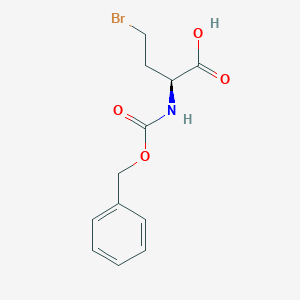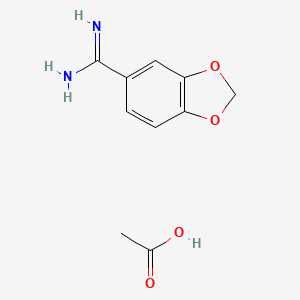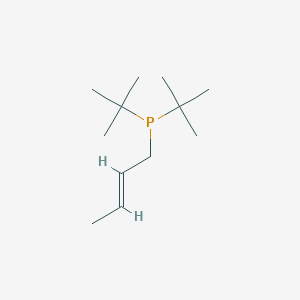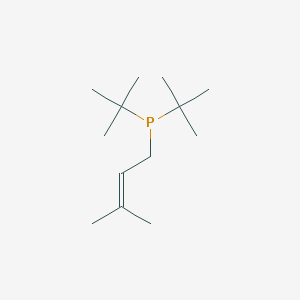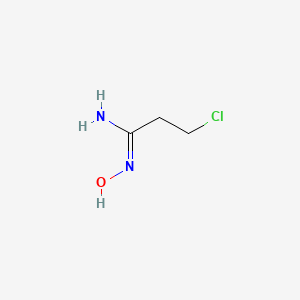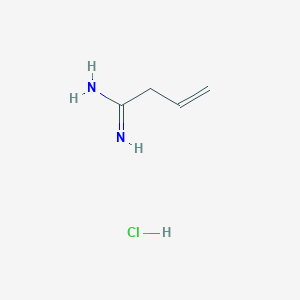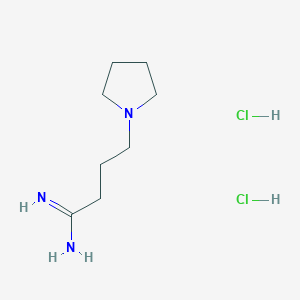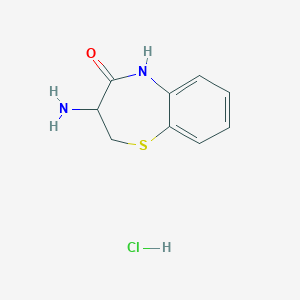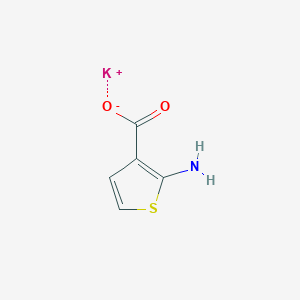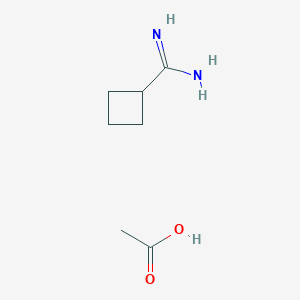
Cyclobutanecarboxamidine acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutanecarboxamidine acetate (CBDA) is an organic compound belonging to the family of carboxamidine compounds. It is a cyclic amide derivative of cyclobutanecarboxylic acid and is used in various scientific research applications. CBDA has been gaining attention in recent years due to its unique properties and potential applications in many scientific fields.
Applications De Recherche Scientifique
Cyclobutanecarboxamidine acetate has a wide range of scientific research applications. It can be used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in polymerization reactions. It is also used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of porphyrins and other macrocyclic compounds. In addition, Cyclobutanecarboxamidine acetate has been used in the synthesis of drugs, such as antifungal agents, antiviral agents, and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of Cyclobutanecarboxamidine acetate is not yet fully understood. It is believed that Cyclobutanecarboxamidine acetate binds to certain proteins in the body, which can lead to changes in the activity of those proteins. This can lead to changes in the biochemical and physiological processes of the body, leading to the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of Cyclobutanecarboxamidine acetate are not yet fully understood. However, studies have shown that Cyclobutanecarboxamidine acetate can have anti-inflammatory, anti-fungal, and antiviral effects. In addition, Cyclobutanecarboxamidine acetate has been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclobutanecarboxamidine acetate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is relatively stable, and is relatively non-toxic. However, there are also some limitations to its use in laboratory experiments. Cyclobutanecarboxamidine acetate is not readily soluble in water, and its solubility in organic solvents is limited. In addition, the effects of Cyclobutanecarboxamidine acetate can vary depending on the concentration and the duration of exposure.
Orientations Futures
There are many potential future directions for research on Cyclobutanecarboxamidine acetate. One such direction is to further investigate the biochemical and physiological effects of Cyclobutanecarboxamidine acetate and to develop new methods for its synthesis. Another potential direction is to explore the potential therapeutic applications of Cyclobutanecarboxamidine acetate, such as its use as an anti-inflammatory, antiviral, or antifungal agent. Additionally, further research could be conducted on the mechanisms of action of Cyclobutanecarboxamidine acetate and its potential use as a catalyst in polymerization reactions. Finally, future research could focus on the development of new methods for the purification of Cyclobutanecarboxamidine acetate and its use in the synthesis of peptides and peptidomimetics.
Méthodes De Synthèse
Cyclobutanecarboxamidine acetate can be synthesized from cyclobutanecarboxylic acid in a three-step process. First, cyclobutanecarboxylic acid is reacted with acetic anhydride in the presence of a base such as sodium carbonate to form cyclobutanecarboxamide. Then, the cyclobutanecarboxamide is reacted with acetic anhydride in the presence of a base such as sodium carbonate to form Cyclobutanecarboxamidine acetate. Finally, the Cyclobutanecarboxamidine acetate is purified by recrystallization.
Propriétés
IUPAC Name |
acetic acid;cyclobutanecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.C2H4O2/c6-5(7)4-2-1-3-4;1-2(3)4/h4H,1-3H2,(H3,6,7);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUQWBWXXVTMBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(C1)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutanecarboxamidine acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethyl Methanesulfonate](/img/structure/B6354250.png)
